4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides and tetrazoles. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The sulfonamide group is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The tetrazole ring can be oxidized to form various oxidation products.
Reduction Reactions: The nitro group, if present, can be reduced to an amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while oxidation reactions can form various oxidized tetrazole products .
Scientific Research Applications
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s biological activity. The tetrazole ring can also interact with various molecular targets, contributing to the compound’s overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- This compound
- This compound
Uniqueness
This compound is unique due to its combination of a sulfonamide group and a tetrazole ring. This combination imparts a wide range of biological activities and makes the compound a versatile building block for the synthesis of more complex molecules. Additionally, the presence of the chlorine atom allows for further functionalization through substitution reactions, enhancing the compound’s versatility .
Properties
Molecular Formula |
C13H10ClN5O2S |
---|---|
Molecular Weight |
335.77 g/mol |
IUPAC Name |
4-chloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H |
InChI Key |
URPURUKKGTWRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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